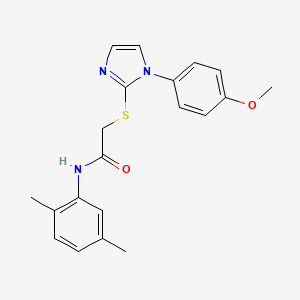

N-(2,5-dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-(2,5-dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thioacetamides. This compound is characterized by the presence of a thioether linkage and an imidazole ring, which are known for their diverse chemical reactivity and biological activities.

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-14-4-5-15(2)18(12-14)22-19(24)13-26-20-21-10-11-23(20)16-6-8-17(25-3)9-7-16/h4-12H,13H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZVGERSTUHZMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves a multi-step process:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Thioether Formation: The thioether linkage is introduced by reacting the imidazole derivative with a thiol compound under basic conditions.

Acetamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with an acyl chloride or anhydride to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

Oxidation: Sulfoxide, sulfone derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(2,5-dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions that include:

- Formation of the Imidazole Ring : The imidazole moiety is synthesized through condensation reactions involving appropriate precursors.

- Thioether Formation : The thioether linkage is created using thiol reagents that react with the imidazole derivative.

- Final Acetylation : The final step involves acetylating the amine group to form the complete structure.

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported around 128 µg/mL for certain derivatives .

Anticancer Properties

The compound has been evaluated for anticancer activity against several cancer cell lines. Studies have shown that it induces apoptosis in human cancer cells while sparing normal cells. For instance, derivatives similar to this compound have been noted to inhibit cell proliferation in breast cancer cell lines with IC50 values ranging from 10 to 30 µM .

Antitubercular Activity

In addition to its antimicrobial properties, this compound has been tested for its antitubercular efficacy against Mycobacterium tuberculosis. In vitro studies found significant activity, leading to further investigations in murine models where it demonstrated effective reduction of bacterial load .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins.

Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

N-(2,5-dimethylphenyl)-2-((1H-imidazol-2-yl)thio)acetamide: Lacks the methoxy group on the phenyl ring.

N-(2,5-dimethylphenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide: Contains a chlorine atom instead of a methoxy group.

Uniqueness

N-(2,5-dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

Biological Activity

N-(2,5-dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H20N2O2S

- Molecular Weight : 336.43 g/mol

This compound exhibits various biological activities primarily through the following mechanisms:

- Antimicrobial Activity : The compound has shown promising results against a range of pathogens, including both bacterial and fungal strains. Studies indicate that it disrupts microbial cell membranes and inhibits essential metabolic pathways.

- Anticancer Properties : Research has demonstrated that this compound may induce apoptosis in cancer cells by activating specific signaling pathways, such as the caspase cascade, leading to cell death.

- Anti-inflammatory Effects : It has been observed to reduce inflammatory markers in vitro and in vivo, suggesting a potential role in treating inflammatory diseases.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Antibacterial Activity : A study assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant antibacterial activity with an IC50 value of 12 µg/mL, highlighting its potential as an alternative treatment for resistant infections .

- Antifungal Properties : In another investigation focusing on antifungal activity, the compound demonstrated effective inhibition against Candida albicans, with an IC50 value of 8 µg/mL. This suggests potential applications in treating fungal infections .

- Cytotoxicity in Cancer Cells : A recent study evaluated the cytotoxic effects of the compound on MCF7 breast cancer cells. The results showed an IC50 value of 25 µM, indicating that the compound could be a candidate for further development in cancer therapy .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize N-(2,5-dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide and structurally related acetamide derivatives?

- Methodological Answer : Carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC) is widely used to form amide bonds. For example:

- React 2,6-dichlorophenylacetic acid with 2-aminothiazole in dichloromethane, catalyzed by EDC and triethylamine at 273 K .

- Alternative routes involve refluxing with sodium acetate in ethanol for analogous thioacetamide derivatives .

- Purification often employs slow evaporation from methanol/acetone (1:1) for single-crystal growth .

Q. Which spectroscopic and crystallographic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze and NMR peaks to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.2–2.5 ppm) .

- X-ray Crystallography : Resolve dihedral angles (e.g., 79.7° between dichlorophenyl and thiazol rings) and hydrogen-bonding networks (N–H⋯N, R(8) motifs) .

- IR Spectroscopy : Identify thioamide (C=S, ~1250 cm) and amide (N–H, ~3300 cm) functional groups .

Q. What are the critical structural features influencing the stability and reactivity of this acetamide derivative?

- Methodological Answer :

- Steric Effects : Twisted aryl/heterocyclic rings (e.g., 80.7° dihedral angle in dichlorophenyl-thiazol systems) reduce π-π stacking but enhance solubility .

- Hydrogen Bonding : Intermolecular N–H⋯O/N interactions stabilize crystal packing .

- Electron-Donating Groups : Methoxy and methyl substituents modulate electronic density, affecting nucleophilic reactivity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the electronic properties or biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess charge-transfer properties. The Colle-Salvetti correlation-energy formula (adapted for local kinetic-energy density) can model electron density distributions .

- Molecular Docking : Use software like AutoDock to simulate binding poses with target proteins (e.g., acetylcholinesterase), leveraging structural data from crystallography .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data across synthesis batches?

- Methodological Answer :

- Batch Comparison : Standardize reaction conditions (e.g., EDC vs. sodium acetate catalysts) to minimize variability .

- Dynamic NMR : Detect rotational barriers in amide bonds caused by steric hindrance .

- High-Resolution XRD : Re-refine crystal structures to identify disorder or polymorphism .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Substituent Screening : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro, bromo) to modulate binding affinity .

- Pharmacophore Mapping : Align thioacetamide and imidazole moieties with known active sites (e.g., penicillin-binding proteins) .

Q. What are the challenges in scaling up synthesis while maintaining purity and yield?

- Methodological Answer :

- Optimized Solvent Systems : Replace dichloromethane with greener solvents (e.g., ethyl acetate) for large-scale reactions .

- By-Product Mitigation : Use column chromatography (hexane/EtOAc gradients) to isolate pure acetamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.